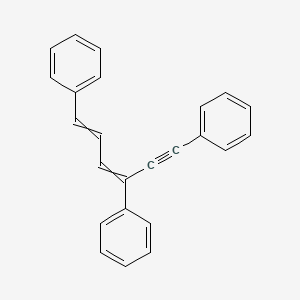
Benzene, 1,1',1''-(3,5-hexadien-1-yne-1,3,6-triyl)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris-: is a complex organic compound that features a benzene ring substituted with three 3,5-hexadien-1-yne groups. This compound is notable for its unique structure, which combines aromatic and alkyne functionalities, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups (NO₂) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can participate in π-π stacking interactions with aromatic residues in proteins, as well as covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Hexadien-5-yne: Shares the hexadien-1-yne structure but lacks the benzene ring.
Benzene, 1,3,5-triyltris(ethyne): Similar structure with ethyne groups instead of hexadien-1-yne.
Divinylacetylene: Contains two vinyl groups and an alkyne, similar in reactivity but different in structure.
Uniqueness: Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- is unique due to its combination of aromatic and alkyne functionalities, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
78486-45-0 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1,6-diphenylhexa-3,5-dien-1-yn-3-ylbenzene |
InChI |
InChI=1S/C24H18/c1-4-11-21(12-5-1)15-10-18-24(23-16-8-3-9-17-23)20-19-22-13-6-2-7-14-22/h1-18H |
InChI-Schlüssel |
NFIWBPODDHPVHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

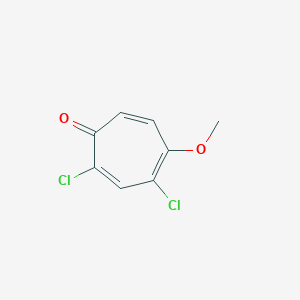
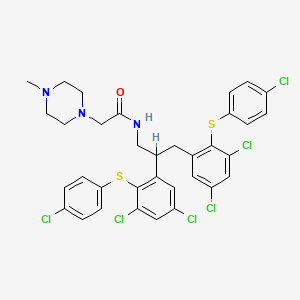
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
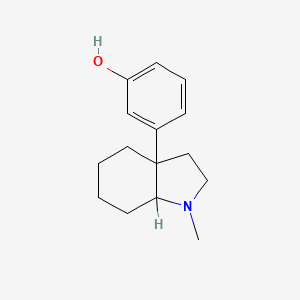
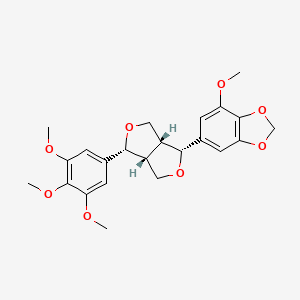

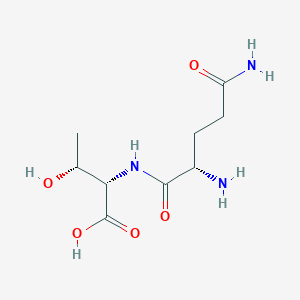

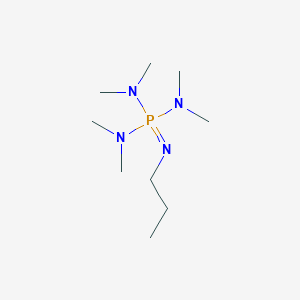
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
